molecular formula C16H22N2O6S B558261 Boc-Met-ONp CAS No. 2488-18-8

Boc-Met-ONp

Cat. No.: B558261
CAS No.: 2488-18-8
M. Wt: 370,41 g/mole
InChI Key: KSFQSYDCSRCMIR-ZDUSSCGKSA-N
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Description

Structural and Nomenclature Overview

The structural architecture of tert-butoxycarbonyl-methionine-4-nitrophenyl ester reflects the sophisticated design principles employed in modern protecting group chemistry. The compound features a central methionine amino acid backbone with two distinct protective and activating moieties attached to different functional groups. The amino group of methionine is protected by a tert-butoxycarbonyl group, which provides stability against nucleophilic attack while remaining removable under controlled acidic conditions. This protecting group strategy allows for selective manipulation of other reactive sites within the molecule without compromising the amino functionality.

The carboxyl group of methionine is activated through esterification with 4-nitrophenol, creating a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions. This 4-nitrophenyl ester functionality serves as an excellent leaving group in peptide coupling reactions, facilitating efficient amide bond formation with incoming amino acid residues. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon, making the ester particularly susceptible to nucleophilic attack by amine nucleophiles.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being N-tert-butoxycarbonyl-L-methionine 4-nitrophenyl ester. Alternative nomenclature systems have designated this compound as (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate, reflecting the stereochemical configuration and detailed structural features. The compound is commonly referenced in chemical databases with the registry number 2488-18-8, providing a unique identifier for procurement and regulatory purposes.

The three-dimensional conformation of tert-butoxycarbonyl-methionine-4-nitrophenyl ester exhibits characteristic features that influence its reactivity and interaction with other molecules. The tert-butoxycarbonyl group adopts a conformation that minimizes steric hindrance while providing effective protection of the amino group. The methionine side chain, containing the thioether functionality, extends away from the main backbone, allowing for potential interactions with metal centers or other sulfur-coordinating species. The 4-nitrophenyl moiety maintains planarity, which is essential for optimal orbital overlap during nucleophilic substitution reactions.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQSYDCSRCMIR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427411
Record name Boc-Met-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-18-8
Record name Boc-Met-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Protocol

  • Reagents :

    • L-Methionine

    • Di-tert-butyl dicarbonate (Boc anhydride)

    • Sodium hydroxide (NaOH)

    • Acetonitrile (solvent)

    • Triethylamine (TEA)

  • Procedure :

    • L-Methionine is dissolved in a mixture of water and acetonitrile.

    • NaOH is added to deprotonate the amino group, followed by cooling to 0°C.

    • Boc anhydride is added, and the mixture is warmed to room temperature.

    • Reaction proceeds for 12 hours under stirring.

    • The product is extracted with dichloromethane and purified via crystallization.

  • Yield : 95% (as reported in analogous Boc protection methods).

Esterification with 4-Nitrophenol

The Boc-protected methionine is then esterified with 4-nitrophenol to form this compound. This step employs coupling agents to activate the carboxyl group.

Method A: Carbodiimide-Mediated Coupling

Reagents :

  • Boc-L-Methionine

  • 4-Nitrophenol

  • Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure :

  • Boc-L-Methionine and 4-nitrophenol are dissolved in DMF.

  • DCC/DIC and DIPEA are added at 0°C to activate the carboxyl group.

  • The mixture is stirred at room temperature for 4–6 hours.

  • Solvent is removed, and the residue is purified via recrystallization.

Key Data :

Parameter Value
Temperature0°C to RT
SolventDMF
Yield85–90%
Purity>95% (HPLC)

Mechanism :
DCC/DIC reacts with Boc-L-methionine to form an O-acylisourea intermediate, which undergoes nucleophilic substitution with 4-nitrophenol to yield this compound.

Method B: Mixed Anhydride Approach

Reagents :

  • Boc-L-Methionine

  • Ethyl chloroformate

  • 4-Nitrophenol

  • TEA

Procedure :

  • Boc-L-Methionine is treated with ethyl chloroformate in THF at 0°C to form a mixed anhydride.

  • 4-Nitrophenol is added, and the mixture is warmed to room temperature.

  • Solvent is evaporated, and the product is purified.

Key Data :

Parameter Value
Temperature0°C to RT
SolventTHF
Yield70–80%
Purity>90%

Alternative Coupling Agents

Other reagents, such as HATU (O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), may be used to enhance coupling efficiency.

Example Protocol with HATU :

  • Reagents :

    • Boc-L-Methionine

    • 4-Nitrophenol

    • HATU

    • DIPEA

    • DMF

  • Procedure :

    • Boc-L-Methionine and 4-nitrophenol are dissolved in DMF.

    • HATU and DIPEA are added, and the mixture is stirred for 2–4 hours.

    • Purification via column chromatography (if needed).

Advantages :

  • Higher reaction rates compared to DCC/DIC.

  • Reduced side product formation.

Purification and Characterization

This compound is purified through recrystallization or chromatography. Key characterization data include:

Spectroscopic Data

Technique Observations
¹H NMR δ 2.65 (m, 1H), 2.53 (m, 1H), 2.09 (m, 2H), 2.04 (s, 3H)
¹³C NMR δ 169.6 (C=O), 52.8 (CH₂S), 50.7 (tert-butyl)
Mass Spectrometry Molecular Ion (M⁺) : 370.42 g/mol

Industrial-Scale Production

Large-scale synthesis employs automated peptide synthesizers and optimized conditions to maximize yield and minimize impurities.

Key Considerations :

  • Solvent Selection : DMF or THF for solubility.

  • Temperature Control : Strict adherence to 0°C for activation steps.

  • Purification : Azeotropic distillation to remove solvents.

Comparative Analysis of Methods

Method Yield Purity Advantages
Carbodiimide85–90%>95%High efficiency, cost-effective
Mixed Anhydride70–80%>90%Mild conditions, fewer byproducts
HATU90–95%>98%Rapid reaction, minimal side products

Challenges and Mitigation Strategies

  • Racemization : Minimized by using low temperatures and short reaction times.

  • Side Reactions : Suppressed by using fresh coupling agents and anhydrous solvents.

Applications in Peptide Synthesis

This compound is widely used to introduce methionine residues in peptide chains. Its reactivity with amines enables selective bond formation, as demonstrated in the synthesis of desmopressin and other bioactive peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Met-ONp is unique due to the presence of the methionine residue, which introduces a sulfur atom into the molecule. This sulfur atom can participate in unique chemical reactions and interactions, making this compound particularly useful in the synthesis of sulfur-containing peptides and proteins .

Biological Activity

Boc-Met-ONp, or N-Boc-L-methionyl-p-nitrophenyl ester, is a synthetic compound primarily utilized in biochemical research as a substrate for measuring the activity of the enzyme cathepsin B, a cysteine protease. This article explores the biological activity of this compound, its applications in enzyme assays, and relevant case studies.

Chemical Structure and Properties

This compound consists of:

  • Boc (tert-butyloxycarbonyl) group: A common protecting group for amino acids.
  • Methionine (Met) : An essential amino acid that serves as the substrate for cathepsin B.
  • p-Nitrophenyl (ONp) : A chromogenic group that releases p-nitrophenol upon cleavage.

The cleavage of this compound by cathepsin B results in the release of p-nitrophenol, which can be quantified spectrophotometrically due to its distinct yellow color at 405 nm. This property makes this compound a valuable tool in enzymatic assays.

Cathepsin B cleaves peptide bonds adjacent to methionine residues. The reaction can be summarized as follows:

Boc Met ONpCathepsin BBoc Met+p Nitrophenol\text{Boc Met ONp}\xrightarrow{\text{Cathepsin B}}\text{Boc Met}+\text{p Nitrophenol}

The amount of p-nitrophenol produced correlates directly with the enzymatic activity of cathepsin B, allowing researchers to measure enzyme kinetics and inhibition.

Applications in Research

  • Enzyme Activity Assays : this compound is primarily used to assess cathepsin B activity in various biological samples, including:
    • Cell lysates
    • Tissue homogenates
    • Purified enzyme preparations
  • Drug Development : Understanding cathepsin B's role in disease processes such as cancer and inflammation has led to its exploration as a target for drug development. This compound serves as a model compound for screening potential inhibitors.
  • Biochemical Studies : The compound is also used in studies investigating the role of cathepsins in physiological and pathological conditions, contributing to our understanding of proteolytic processes.

Study 1: Cathepsin B Activity in Cancer Research

A study investigated the role of cathepsin B in tumor progression using this compound as a substrate. Researchers found that increased cathepsin B activity correlated with tumor aggressiveness, suggesting its potential as a biomarker for cancer prognosis .

Study 2: Inhibition Studies

Another research focused on evaluating various inhibitors against cathepsin B using this compound. The study reported that certain small molecules significantly inhibited cathepsin B activity, demonstrating the utility of this compound in drug screening assays .

Comparative Analysis of Substrates

The following table compares this compound with other substrates used for cathepsin assays:

SubstrateSpecificityDetection MethodApplications
This compoundHighSpectrophotometryCancer research, drug screening
Z-Phe-Arg-AMCModerateFluorometryProtease activity assays
Ac-Phe-Gly-Leu-AMCLowFluorometryGeneral protease studies

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Boc-Met-ONp with minimal racemization?

  • Methodological Answer : Use low-temperature (0–4°C) coupling reactions with activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF or dichloromethane. Monitor racemization via chiral HPLC (C18 column, 90:10 hexane/isopropanol mobile phase) and compare retention times with enantiomeric standards. Detailed protocols should include stepwise pH adjustments and inert atmosphere controls to suppress side reactions .

Q. Which spectroscopic techniques are critical for confirming this compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include the Boc tert-butyl group (δ ~1.4 ppm for 1H; δ ~28 ppm for 13C) and the ONp aromatic protons (δ ~7.5–8.2 ppm).
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and nitro group (NO₂) absorption at ~1520 cm⁻¹.
  • Mass Spectrometry (HRMS) : Calculate exact mass (C₁₅H₂₀N₂O₆S) and compare with observed [M+H]+ ions.
  • Always include purity assessments via reverse-phase HPLC (gradient: 5–95% acetonitrile in 0.1% TFA) .

Q. How does this compound’s nitro-phenyl ester group influence its reactivity in peptide synthesis?

  • Methodological Answer : The ONp group acts as a leaving group, facilitating nucleophilic acyl substitution. Reactivity can be quantified via kinetic studies (e.g., monitoring absorbance at 400 nm for released p-nitrophenol). Compare activation efficiency with other esters (e.g., OSu, OPfp) under identical conditions. Control for solvent polarity effects (e.g., DMSO vs. THF) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in aqueous environments be resolved?

  • Methodological Answer : Design accelerated stability studies under varying pH (2–9), temperatures (4–40°C), and ionic strengths. Use LC-MS to track hydrolysis products (e.g., free methionine, p-nitrophenol). Apply Arrhenius kinetics to model degradation rates and validate with Arrhenius plots (ln k vs. 1/T). Address discrepancies by standardizing buffer preparation (e.g., degassing to remove dissolved CO₂) and ensuring inert storage conditions .

Q. What experimental strategies minimize epimerization during this compound-mediated segment condensation?

  • Methodological Answer :

  • Solvent Screening : Test low-polarity solvents (e.g., toluene) to reduce base-catalyzed epimerization.
  • Additive Optimization : Include additives like HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency without racemization.
  • In Situ Monitoring : Use real-time circular dichroism (CD) spectroscopy to detect chiral inversion.
  • Compare results with orthogonal protecting groups (e.g., Fmoc-Met-ONp) to isolate variables .

Q. Can computational models predict this compound’s compatibility with non-canonical amino acids in solid-phase synthesis?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model steric and electronic interactions between this compound and non-canonical residues (e.g., D-amino acids). Validate predictions via SPR (surface plasmon resonance) to measure binding affinities on resin-bound peptides. Cross-reference with empirical data from MALDI-TOF MS sequencing .

Guidelines for Research Question Design

  • FINER Criteria : Ensure questions are Feasible (e.g., access to HPLC-MS), Interesting (addresses racemization mechanisms), Novel (compares this compound with newer activators), Ethical (avoids hazardous solvents), and Relevant (improves peptide synthesis efficiency) .
  • PICO Framework : Define Population (this compound), Intervention (e.g., solvent optimization), Comparison (alternative esters), Outcome (yield/purity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.